AMOA NON-NMDA GLUTAMATE RE
Description
Classification and Physiological Significance of Ionotropic Glutamate (B1630785) Receptors
The primary excitatory neurotransmitter in the mammalian brain, L-glutamate, exerts its effects through two major types of receptors: ionotropic and metabotropic receptors. news-medical.net The ionotropic receptors are characterized by their integral ion channel, which upon binding to glutamate, opens to allow the flow of cations across the cell membrane. wikipedia.orgnews-medical.net This family is named after the specific synthetic agonists that selectively activate them: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainic acid (kainate), and N-methyl-D-aspartate (NMDA). news-medical.netnih.govguidetopharmacology.org
AMPA receptors (AMPARs) are the primary mediators of fast excitatory neurotransmission at most synapses throughout the CNS. wikipedia.orgfrontiersin.orgabcam.cn Upon activation by glutamate, AMPARs predominantly allow the influx of sodium (Na+) ions, leading to a rapid depolarization of the postsynaptic membrane. wikipedia.orgwikipedia.org This swift response is essential for the moment-to-moment communication between neurons. wikipedia.org
Structurally, AMPARs are tetrameric complexes assembled from four subunits (GluA1, GluA2, GluA3, GluA4). wikipedia.orgfrontiersin.org The specific subunit composition of the receptor dictates its functional properties, including ion permeability. wikipedia.org A critical feature is the presence of the GluA2 subunit, which, after a process called RNA editing, renders the receptor impermeable to calcium (Ca2+). abcam.cn This is a vital protective mechanism, as excessive intracellular Ca2+ can trigger excitotoxicity and neuronal cell death. abcam.cn The dynamic trafficking and regulation of AMPARs at the synapse are key mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. frontiersin.orgnih.gov
Kainate receptors (KARs), first identified by their selective activation by kainate, are another class of non-NMDA ionotropic glutamate receptors. wikipedia.org While they are less understood than AMPA and NMDA receptors, KARs play diverse and complex roles in the brain. wikipedia.orgpatsnap.com They are involved in both excitatory neurotransmission at postsynaptic sites and the modulation of neurotransmitter release at presynaptic terminals. wikipedia.org Presynaptically, KARs can regulate the release of both the primary excitatory neurotransmitter, glutamate, and the primary inhibitory neurotransmitter, GABA. wikipedia.orgpatsnap.com
KARs are assembled from five different subunits (GluK1-GluK5). wikipedia.org Their distribution is more restricted than that of AMPARs and NMDARs, with high densities found in specific brain regions like the hippocampus. wikipedia.orgtaylorandfrancis.com Functionally, KARs are implicated in synaptic plasticity and the regulation of neuronal excitability. patsnap.comtaylorandfrancis.com Their unique properties are partly determined by auxiliary subunits, such as Neto1, which can modulate the receptor's affinity for agonists and its kinetic properties. nih.govnih.gov
N-methyl-D-aspartate receptors (NMDARs) are unique among ionotropic glutamate receptors due to their function as molecular "coincidence detectors". wikipedia.orgnih.govresearchgate.net For the NMDAR channel to open, two conditions must be met simultaneously: the binding of glutamate (and a co-agonist, typically glycine (B1666218) or D-serine) and a sufficient depolarization of the postsynaptic membrane. wikipedia.orgnih.gov At resting membrane potential, the channel is blocked by a magnesium ion (Mg2+). abcam.cnwikipedia.org The depolarization, often initiated by AMPAR activation, expels the Mg2+ ion, allowing cations, including a significant amount of Ca2+, to flow into the neuron. wikipedia.orgresearchgate.net
This property of coincidence detection is fundamental to synaptic plasticity, particularly long-term potentiation (LTP). wikipedia.orgnih.gov The influx of Ca2+ through NMDARs acts as a critical second messenger, initiating intracellular signaling cascades that lead to lasting changes in synaptic strength. wikipedia.org NMDARs are heterotetramers composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits, with the subunit composition determining the receptor's specific functional and pharmacological properties. guidetopharmacology.orgmcgill.cabiorxiv.org
Historical Context and Identification of AMOA as a Non-NMDA Glutamate Receptor Ligand
The quest for selective ligands to probe the function of glutamate receptor subtypes led to the development of various synthetic compounds. In this context, (RS)-2-amino-3-[3-(carboxymethoxy)-5-methyl-4-isoxazolyl]propionic acid, known as AMOA, was identified as a novel antagonist for non-NMDA receptors. nih.govnih.govresearchgate.net It was developed as part of a series of compounds based on the structure of the potent AMPA receptor agonist, AMPA itself. nih.gov
Early electrophysiological studies using Xenopus oocytes injected with mouse brain mRNA were crucial in characterizing AMOA's pharmacological profile. nih.gov These experiments demonstrated that AMOA acts as an antagonist at non-NMDA receptors, a classification that encompasses both AMPA and kainate receptors. nih.govresearchgate.net Specifically, AMOA was shown to be a selective AMPA receptor antagonist. nih.gov
Rationale for Investigating AMOA's Interactions with Non-NMDA Receptors
The initial characterization of AMOA revealed unusual and complex interactions with non-NMDA receptors, providing a strong rationale for further investigation. While it acts as a competitive antagonist at kainate receptors, its effect on AMPA receptors is more intricate. nih.govvulcanchem.com
Research demonstrated that AMOA exhibits a dual effect on AMPA receptors in a concentration-dependent manner. At low concentrations of the agonist AMPA, AMOA acts as an inhibitor. nih.gov Conversely, at high concentrations of AMPA, AMOA potentiates the current, acting more like an agonist. nih.gov This unusual antagonistic/agonistic property, which is specific to the L-configuration of the molecule, made AMOA a valuable pharmacological tool. nih.gov Such complex ligands are instrumental in dissecting the subtle differences between receptor subtypes and their roles in neurotransmission. The selectivity of AMOA allows researchers to differentiate between various AMPA-preferring receptor subtypes, which may differ in their subunit composition and physiological function. nih.gov
Research Findings on AMOA's Receptor Interactions
The following tables summarize key research findings regarding the interaction of AMOA with non-NMDA glutamate receptors.
| Condition | Effect of AMOA | IC50 Value | Maximal Effect | Reference |
|---|---|---|---|---|
| Low AMPA Concentration (6 µM) | Inhibition | 160 +/- 19 µM | - | nih.gov |
| High AMPA Concentration (100 µM) | Potentiation | 88 +/- 22 µM | ~170% Potentiation | nih.gov |
| AMPA-induced depolarisation (rat cortical wedge) | Antagonist | 320 µM | - | nih.gov |
| Agonist | Effect of AMOA | Mechanism | Reference |
|---|---|---|---|
| Kainate | Antagonist | Produces a nearly parallel shift to the right of the dose-response curve | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13/h6H,2-3,10H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLRJJIBPYTEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926613 | |
| Record name | 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130146-18-8, 131417-68-0 | |
| Record name | 2-Amino-3-(3-(carboxymethoxy)-5-methylisoxazol-4-yl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130146188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131417680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization of Amoa at Non Nmda Glutamate Receptors
Antagonistic Profile at AMPA Receptors
AMOA exhibits a complex and dualistic interaction with AMPA receptors. nih.govresearchgate.net This interaction is not a simple blockade but is dependent on the concentration of the AMPA receptor agonist present.
The potency and efficacy of AMOA at AMPA receptors are characterized by a dual modulatory effect. In studies using Xenopus oocytes expressing mouse brain mRNA, AMOA demonstrates both inhibitory and potentiating actions on currents elicited by AMPA. nih.govresearchgate.net At low concentrations of AMPA (e.g., 6 μM), AMOA acts as an antagonist, inhibiting the induced currents with an IC₅₀ value of 160 ± 19 μM. nih.govresearchgate.net Conversely, when high concentrations of AMPA (e.g., 100 μM) are applied, AMOA potentiates the current, with an IC₅₀ value for this potentiation of 88 ± 22 μM. nih.govresearchgate.net The maximal potentiation of AMPA-induced currents by AMOA has been observed to be approximately 170%. nih.govresearchgate.net This unusual property distinguishes AMOA from many other glutamate (B1630785) receptor antagonists.
| Condition | Effect of AMOA | IC₅₀ Value (μM) |
| Low AMPA Concentration (6 μM) | Inhibition of current | 160 ± 19 |
| High AMPA Concentration (100 μM) | Potentiation of current | 88 ± 22 |
This table summarizes the concentration-dependent effects of AMOA on AMPA receptor-mediated currents.
AMOA was developed using the structure of the AMPA receptor agonist, AMPA itself, as a lead compound. vulcanchem.com The key structural difference in AMOA is the substitution of the hydroxyl group at the 3-position of the isoxazole (B147169) ring with a carboxymethoxy group. vulcanchem.com This modification is responsible for transforming an AMPA receptor agonist into a modulator with a complex antagonistic and potentiating profile. vulcanchem.com
Other structurally related ligands include (S)-2-amino-3-(3-carboxymethyl-5-methylisoxazol-4-yl)propionic acid (ACMP), 2-amino-3-(3-carboxymethoxy-4-tert-butyl-5-isoxazolyl)propionic acid (ATOA), and (RS)-2-amino-3-[4-tert-butyl-3-(phosphonomethoxy)-isoxazol-5-yl]propionic acid (ATPO). researchgate.netresearchgate.net While detailed comparative studies are limited in the provided results, the development of these compounds represents efforts to create selective modulators of glutamate receptors by altering the substituents on the isoxazole ring structure. vulcanchem.com The distinct pharmacological profiles of these compounds highlight the sensitivity of the AMPA receptor to small structural changes in its ligands.
AMOA's modulatory effect on AMPA-induced currents is biphasic. nih.gov As noted, it inhibits currents evoked by low concentrations of AMPA and potentiates those evoked by high concentrations. nih.govresearchgate.net This dual action suggests a complex interaction with the receptor, possibly involving different binding sites or influencing receptor kinetics in a concentration-dependent manner. This unusual profile, where a compound can act as both an antagonist and a potentiator, is a key feature of its pharmacological characterization at AMPA receptors. nih.gov Research has indicated that these opposing effects are specific to the L-stereoisomer of AMOA. nih.govresearchgate.net
Modulation of Kainate Receptors
AMOA also interacts with kainate receptors, another major class of non-NMDA glutamate receptors. nih.gov Unlike its complex actions at AMPA receptors, its effect on kainate receptors appears to be more straightforwardly antagonistic.
AMOA acts as an antagonist at kainate receptors. nih.gov In experimental setups using Xenopus oocytes, the application of AMOA leads to an inhibition of the currents induced by the agonist kainate. nih.govresearchgate.net This antagonistic action is characterized by a rightward shift in the dose-response curve for kainate, which is indicative of competitive antagonism. nih.govresearchgate.net This suggests that AMOA competes with kainate for binding at the receptor's agonist binding site.
The dose-response relationship for AMOA's modulation of kainate receptors has been characterized. Studies have shown that at a concentration of 150 μM, AMOA produces a nearly parallel shift to the right of the dose-response curve for kainate-induced currents. nih.govresearchgate.net This indicates a clear antagonistic effect at this concentration. While a specific IC₅₀ for kainate receptor antagonism is not detailed in the provided search results, the observed shift demonstrates a dose-dependent inhibition of kainate receptor function.
| Receptor | Agonist | Effect of AMOA (150 μM) |
| Kainate Receptor | Kainate | Produces a nearly parallel rightward shift of the dose-response curve |
This table describes the observed effect of a specific concentration of AMOA on kainate receptor activation.
Compound Names
| Abbreviation | Full Chemical Name |
| AMOA | 2-amino-3-[3-(carboxymethoxy)-5-methylisoxazol-4-yl]propionate |
| AMPA | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid |
| NMDA | N-methyl-D-aspartate |
| ACMP | (S)-2-amino-3-(3-carboxymethyl-5-methylisoxazol-4-yl)propionic acid |
| ATOA | 2-amino-3-(3-carboxymethoxy-4-tert-butyl-5-isoxazolyl)propionic acid |
| ATPO | (RS)-2-amino-3-[4-tert-butyl-3-(phosphonomethoxy)-isoxazol-5-yl]propionic acid |
Stereoselective Actions of AMOA on Ionotropic Glutamate Receptors
AMOA's interaction with ionotropic glutamate receptors is marked by its stereoselectivity, meaning the spatial arrangement of its atoms significantly influences its effects. nih.govvulcanchem.com Research has demonstrated that the L-configuration of AMOA is responsible for its distinct dual actions on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov
Specifically, L-AMOA exhibits both antagonistic and potentiating effects on AMPA receptors, depending on the concentration of the agonist AMPA. nih.gov At low AMPA concentrations (e.g., 6 μM), AMOA acts as an inhibitor. nih.gov Conversely, at high AMPA concentrations (e.g., 100 μM), AMOA potentiates the currents, with a maximal effect of approximately 170%. nih.gov This unusual characteristic may account for its unique properties in antagonizing non-NMDA receptor-mediated events. nih.gov
In studies using Xenopus oocytes injected with mouse brain mRNA, AMOA at a concentration of 150 μM caused a nearly parallel rightward shift in the dose-response curve for kainate-induced currents, indicating competitive antagonism at kainate receptors. nih.govresearchgate.net
The following table summarizes the stereoselective effects of AMOA on AMPA receptors based on agonist concentration.
| AMPA Concentration | Effect of L-AMOA | IC50 Value | Maximal Effect |
| Low (6 μM) | Inhibition | 160 +/- 19 μM | - |
| High (100 μM) | Potentiation | 88 +/- 22 μM | ~170% |
Receptor Selectivity Profile of AMOA
AMOA demonstrates a clear selectivity for non-NMDA receptors over other types of glutamate receptors.
Specificity Against NMDA Receptors
AMOA is characterized as a non-NMDA receptor antagonist, highlighting its specificity and lack of significant activity at N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov While it effectively antagonizes AMPA and kainate receptors, it does not inhibit NMDA-induced depolarizations. nih.gov This selectivity is a key feature of its pharmacological profile, distinguishing it from broader spectrum glutamate antagonists.
Mechanistic Insights into Amoa S Action on Non Nmda Glutamate Receptors
Impact on Receptor Desensitization Kinetics
Desensitization is a critical intrinsic property of AMPA receptors, characterized by a rapid decline in ion flow despite the continued presence of an agonist. This process plays a crucial role in shaping the temporal profile of excitatory postsynaptic currents. The influence of AMOA on the kinetics of this process, including the rates of onset and recovery, as well as the glutamate (B1630785) occupancy requirements for desensitization, remains an area of active investigation, with specific quantitative data on AMOA's direct effects on these parameters being limited in publicly available literature.
Rates of Onset and Recovery from Desensitization in the Presence of AMOA
Influence of AMOA on Glutamate Occupancy Requirements for Desensitization
The desensitization of AMPA receptors is dependent on the binding of glutamate. The number of glutamate molecules bound to the tetrameric receptor complex influences the probability and rate of desensitization. It is plausible that an allosteric modulator such as AMOA could alter the conformational changes induced by glutamate binding, thereby influencing the number of agonist molecules required to initiate the desensitization process. However, specific experimental evidence detailing this aspect of AMOA's mechanism is not currently available.
Modulation of Receptor Deactivation Kinetics
Deactivation refers to the closure of the ion channel upon the removal of the agonist from the binding site. This process, along with desensitization, is fundamental in determining the decay phase of the excitatory postsynaptic potential. The effect of AMOA on the deactivation kinetics of AMPA receptors has not been extensively characterized in available research. Allosteric modulators can influence deactivation rates by altering the unbinding rate of the agonist or by affecting the conformational change associated with channel closing.
Effects on Agonist Binding Affinity to Non-NMDA Receptors
While AMOA is known to act as a non-NMDA antagonist, its precise effects on the binding affinity of agonists like glutamate and AMPA are not well-documented in the public domain. As a modulator, it could potentially alter the affinity of the agonist binding site through conformational changes propagated from its own allosteric binding site. This could manifest as either an increase or a decrease in agonist affinity, depending on the specific conformational state stabilized by AMOA.
Complex Allosteric Modulation by AMOA
AMOA's interaction with AMPA receptors is best described as complex allosteric modulation, characterized by a notable concentration-dependent duality in its effects.
Concentration-Dependent Dual Effects: Inhibition and Potentiation of AMPA Receptor Currents
Seminal research has revealed that the L-enantiomer of AMOA exhibits a striking dual effect on AMPA receptors expressed in Xenopus oocytes. This action is contingent on the concentration of the agonist, AMPA. At low concentrations of AMPA (e.g., 6 μM), L-AMOA acts as an inhibitor of the AMPA receptor current. Conversely, at high concentrations of AMPA (e.g., 100 μM), L-AMOA potentiates the current.
This unusual antagonistic/agonistic property underscores the complexity of AMOA's allosteric modulation. The inhibitory effect at low agonist concentrations suggests that AMOA may stabilize a closed or non-conducting state of the receptor, making it less responsive to low levels of agonist. In contrast, the potentiation at high agonist concentrations implies that in the presence of saturating agonist, AMOA may stabilize an open or a more readily activatable state of the receptor, leading to an enhanced current.
The following table summarizes the observed dual effects of L-AMOA on AMPA receptor currents:
| Agonist (AMPA) Concentration | Effect of L-AMOA |
| Low (e.g., 6 μM) | Inhibition |
| High (e.g., 100 μM) | Potentiation |
This concentration-dependent switch from inhibition to potentiation is a hallmark of AMOA's allosteric modulation of AMPA receptors and highlights the intricate nature of its interaction with these crucial components of excitatory neurotransmission.
Proposed Mechanisms for Biphasic Allosteric Modulation
The compound AMOA (2-amino-3-[3-(carboxymethoxy)-5-methylisoxazol-4-yl]propionate) exhibits a complex and unusual biphasic allosteric modulatory effect on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of non-N-methyl-D-aspartate (non-NMDA) glutamate receptors. This dual action is characterized by inhibition of the receptor at low concentrations of the agonist AMPA and potentiation of the receptor's response at high concentrations of AMPA nih.gov. This distinct concentration-dependent modulation suggests a sophisticated mechanism of action at the molecular level.
Pharmacological studies using Xenopus oocytes injected with mouse brain mRNA have elucidated the specifics of this biphasic interaction. It has been observed that L-AMOA, the active stereoisomer, demonstrates two different effects on AMPA receptors. Firstly, it inhibits the currents elicited by low concentrations of AMPA (around 6 µM). Secondly, it potentiates the currents that are triggered by high concentrations of AMPA (around 100 µM) nih.gov. This suggests that AMOA does not act as a simple competitive antagonist but rather as a modulator that can either decrease or increase the receptor's response depending on the level of agonist stimulation.
The proposed mechanism for this biphasic allosteric modulation centers on the idea that AMOA may have two distinct effects on the AMPA receptor channel kinetics. At low agonist concentrations, the inhibitory effect of AMOA is predominant. Conversely, at high agonist concentrations, the potentiating effect becomes the primary observed outcome nih.gov. The maximal potentiation of AMPA-induced currents by AMOA has been recorded at approximately 170% nih.gov.
This dualistic behavior of AMOA, functioning as both an antagonist and a potentiator, is a unique characteristic that distinguishes it from many other modulators of non-NMDA receptors nih.gov. While AMOA acts as a more conventional antagonist at kainate receptors, producing a nearly parallel shift to the right of the dose-response curve for kainate-induced currents, its action on AMPA receptors is markedly different and more complex nih.gov. The stereospecificity of this effect, being particular to the L-configuration of AMOA, further underscores a precise and intricate interaction with the AMPA receptor complex nih.gov.
| AMPA Concentration | Effect of L-AMOA | IC50 Value | Maximal Effect |
| Low (6 µM) | Inhibition | 160 +/- 19 µM | - |
| High (100 µM) | Potentiation | 88 +/- 22 µM | ~170% |
Molecular Determinants of Amoa Receptor Interactions
Subunit Specificity and Composition of AMPA Receptors
AMPA receptors are assembled from four different subunits, GluA1, GluA2, GluA3, and GluA4, which can combine to form homomeric or heteromeric channels. wikipedia.orgnih.gov The specific combination of these subunits within the tetrameric receptor dictates its functional properties, including ion permeability and gating kinetics. wikipedia.orgfrontiersin.org
Differential Effects of AMOA on Homomeric and Heteromeric AMPA Receptor Assemblies (GluA1-4)
The subunit composition of AMPA receptors is a primary factor in their functional diversity. Most native AMPA receptors are heterotetramers, often composed of GluA2 combined with GluA1, GluA3, or GluA4. wikipedia.org The presence of the GluA2 subunit, in particular, confers unique properties to the receptor channel. While direct studies detailing the differential effects of AMOA across various specific homomeric and heteromeric AMPA receptor assemblies are limited, the principle of subunit-dependent pharmacology is well-established for many ligands. The structural differences between subunits, especially in the ligand-binding domain, would likely result in varying affinities and efficacies for AMOA.
Role of RNA Editing (Q/R Site) in Mediating AMOA Effects
A critical post-transcriptional modification that profoundly alters AMPA receptor function is the RNA editing of the GluA2 subunit at the glutamine/arginine (Q/R) site. wikipedia.orgfrontiersin.org In the vast majority of GluA2 subunits in the healthy adult brain (~99%), an adenosine (B11128) in the pre-mRNA is converted to inosine, resulting in the translation of a positively charged arginine (R) instead of a neutral glutamine (Q) at a key position in the ion channel pore. frontiersin.orgnih.govfrontiersin.org
This single amino acid change renders the AMPA receptor impermeable to calcium ions. wikipedia.orgfrontiersin.org Receptors lacking an edited GluA2 subunit are permeable to Ca²⁺. The Q/R editing status of GluA2 not only controls ion permeability but also influences receptor assembly and trafficking. frontiersin.org Although direct evidence linking AMOA's effects specifically to the Q/R editing site is not detailed in available research, this site's control over the receptor's biophysical properties is a critical molecular determinant for any interacting compound. The change in pore properties and charge due to editing could indirectly influence the conformational state of the receptor, potentially modulating antagonist binding.
Influence of Alternative Splicing Variants (e.g., Flip/Flop)
Further diversity in AMPA receptor function arises from alternative splicing of a 38-amino acid cassette located in the extracellular loop before the final transmembrane domain. This process generates two main isoforms for each of the four AMPA receptor subunits, known as "flip" and "flop". arvojournals.orgnih.gov These splice variants differ in their kinetic properties. arvojournals.orgnih.gov
Generally, flip isoforms exhibit slower desensitization and faster recovery from desensitization compared to flop isoforms, leading to larger steady-state currents. arvojournals.org The expression of these variants is developmentally regulated. arvojournals.org The flip/flop module has been shown to be a master switch that can influence the receptor's modulation by other proteins, such as TARPs. nih.govnih.govresearchgate.net Consequently, the specific splice variant present in an AMPA receptor complex is a key determinant of its signaling and could significantly influence the efficacy and kinetics of a modulator like AMOA.
| Feature | Description | Impact on AMPA Receptor | Reference |
| Subunit Composition | Assembled from GluA1-4 subunits into homo- or heterotetramers. | Determines ion permeability, gating kinetics, and overall pharmacology. | wikipedia.org, frontiersin.org |
| RNA Editing (Q/R Site) | Post-transcriptional editing of GluA2 subunit (Glutamine to Arginine). | Renders the channel impermeable to Ca²⁺ and affects receptor trafficking. | frontiersin.org, nih.gov |
| Splicing (Flip/Flop) | Alternative splicing of a 38-amino acid cassette in all four subunits. | Affects desensitization kinetics; flip variants desensitize slower than flop variants. | arvojournals.org, nih.gov |
Potential Interactions with Auxiliary Subunits and Regulatory Proteins
The function and pharmacology of both AMPA and kainate receptors are profoundly modulated by their interaction with a host of auxiliary subunits. nih.govresearchgate.netvu.nl These are non-pore-forming transmembrane proteins that associate with the core receptor to regulate its trafficking, synaptic targeting, and channel gating properties. nih.govvu.nlnih.gov
Prominent families of auxiliary subunits include:
Transmembrane AMPA Receptor Regulatory Proteins (TARPs): This family, which includes stargazin (γ-2), γ-3, γ-4, γ-5, γ-7, and γ-8, has diverse effects. Type I TARPs (γ2-4, γ8) generally enhance surface expression and slow deactivation and desensitization, while Type II TARPs (γ-5, γ-7) can reduce surface expression and have distinct effects on gating that are dependent on GluA2 RNA editing. biorxiv.orgnih.gov The interaction between TARPs and the flip/flop cassette is particularly noteworthy, as TARP modulation is much more robust for flip-containing receptors. nih.govnih.gov
Cornichon Homologs (CNIHs): CNIH-2 and CNIH-3 also modulate AMPA receptor gating, but their effects are not sensitive to the flip/flop splice variant, indicating a different mechanism of action compared to TARPs. nih.govnih.govbiorxiv.org CNIHs have been shown to enhance the tetramerization of AMPA receptors, aiding in their biogenesis. biorxiv.org
Other Regulatory Proteins: Additional proteins like GSG1L and CKAMPs further diversify AMPA receptor function. researchgate.netvu.nl For kainate receptors, the auxiliary subunit Neto1 has been identified. nih.gov
While no studies directly report on how these auxiliary subunits specifically alter the effects of AMOA, their profound impact on receptor conformation and pharmacology is undeniable. plos.org The presence of a particular auxiliary subunit could create a unique binding pocket or allosterically modulate the ligand-binding domain, thereby altering the affinity or efficacy of AMOA. Therefore, the complement of auxiliary proteins associated with an AMPA or kainate receptor represents another critical layer of molecular determination for AMOA's action.
Electrophysiological and Biophysical Characterization of Amoa Effects
Whole-Cell Patch-Clamp and Two-Electrode Voltage Clamp Recordings
Whole-cell patch-clamp and two-electrode voltage clamp (TEVC) are powerful electrophysiological techniques used to study ionotropic glutamate (B1630785) receptors. nih.govnih.govnih.gov The whole-cell configuration allows for the measurement of ionic currents from the entire cell membrane with high resolution. nih.gov TEVC is particularly suited for studying receptors expressed in large cells like Xenopus oocytes, enabling the control of membrane potential while recording the resulting currents. researchgate.net These methods are instrumental in characterizing the effects of compounds like AMOA on agonist-evoked responses in both native neurons and recombinant receptor systems. nih.govfrontiersin.orgnih.gov
Electrophysiological studies have revealed that AMOA exhibits a nuanced and concentration-dependent interaction with AMPA receptors. When expressed in Xenopus oocytes, AMOA demonstrates two distinct effects: it inhibits currents activated by low concentrations of AMPA, while potentiating currents evoked by high concentrations of the agonist. This dualistic action suggests a complex interaction with the receptor's gating mechanism.
At kainate receptors, the action of AMOA is more straightforward. In experiments using Xenopus oocytes injected with mouse brain mRNA, AMOA produced a nearly parallel rightward shift in the dose-response curve for kainate-induced currents, a characteristic hallmark of competitive antagonism. This indicates that AMOA competes with kainate for the same binding site on the receptor. Further studies on rat cortical slices determined the half-maximal inhibitory concentration (IC50) for AMOA against AMPA-induced depolarizations. acs.org While primarily targeting AMPA receptors, AMOA has been observed to cause weak inhibition of NMDA-induced responses at very high concentrations (1 mM). acs.org
| Receptor/Condition | Parameter | Value | Preparation |
|---|---|---|---|
| AMPA Receptor (vs. AMPA-induced depolarization) | IC₅₀ | 320 µM | Rat Cortical Slice |
| NMDA Receptor (vs. NMDA-induced response) | Inhibition | 19% at 1 mM | Rat Cortical Slice |
The kinetic properties of AMPA receptor-mediated currents—including the rise time, peak amplitude, and decay (deactivation and desensitization) rate—are critical determinants of synaptic strength and speed. springernature.comwikipedia.orgnih.gov These kinetics are shaped by the receptor's subunit composition, alternative splicing, and association with auxiliary proteins like TARPs. nih.govnih.govwikipedia.org For instance, the decay time course of AMPA receptor EPSCs is known to accelerate markedly during the postnatal development of some auditory synapses. nih.gov
Techniques such as rapid solution exchange onto outside-out patches allow for precise measurement of these kinetic parameters. nih.gov While these methods have been extensively used to characterize the activation and desensitization of AMPA receptors in response to agonists like glutamate and kainate nih.govnih.gov, specific data detailing the modulation of current rise time or decay kinetics by AMOA are not extensively documented in the available literature. As a competitive antagonist, it is anticipated that AMOA would primarily reduce the peak current amplitude without altering the intrinsic channel gating kinetics, but direct experimental confirmation of its effects on the temporal profile of AMPA receptor currents is limited.
Single-Channel Conductance Analysis
The function of an ion channel can be examined at the most fundamental level by analyzing the flow of ions through a single receptor, known as single-channel conductance. This property is a key determinant of the postsynaptic response to neurotransmitter release.
The patch-clamp technique, in its cell-attached or outside-out configuration, can resolve the opening and closing of individual ion channels. springernature.com For AMPA receptors, single-channel recordings have revealed multiple conductance states, typically ranging from femtosiemens to several picosiemens. nih.gov The specific conductance levels observed depend heavily on the receptor's subunit composition. nih.gov For example, AMPA receptors containing the RNA-edited GluA2 subunit exhibit very low conductance, whereas calcium-permeable receptors lacking this subunit have larger, more easily resolvable single-channel events. nih.gov While this technique provides profound insight into receptor biophysics, studies specifically reporting the direct resolution of single-channel events in the presence of AMOA to determine its effect on these conductance states are not described in the reviewed literature.
Non-stationary fluctuation analysis, or noise analysis, is a powerful method used to estimate the unitary conductance and number of active channels when direct resolution of single-channel events is not feasible, such as for channels with very low conductance. nih.gov This technique analyzes the variance of the macroscopic current relative to its mean amplitude. It has been successfully applied to estimate the conductance of fully edited, calcium-impermeable AMPA receptors, which was found to be in the femtosiemens range (∼300 fS). nih.gov Although noise analysis is a well-established tool for studying non-NMDA receptors, there is a lack of specific published findings applying this method to quantify changes in AMPA or kainate receptor single-channel conductance induced by AMOA.
Kinetic Modeling and Simulations of Receptor Gating in the Presence of AMOA
To understand the complex relationship between agonist binding, channel opening, and desensitization, researchers employ kinetic modeling and computer simulations. nih.govnih.govle.ac.uk These models represent the receptor transitioning through various conformational states (e.g., resting, agonist-bound, open, desensitized). springernature.comle.ac.uk For AMPA receptors, models often incorporate multiple agonist binding sites—typically two to four—and may include cooperative interactions between them to accurately fit experimental data. nih.gov Such models have been crucial for interpreting the sigmoidal kinetics of receptor activation and for understanding how the channel responds to rapid pulses of glutamate, mimicking synaptic transmission. nih.govscispace.com
Simulations based on these kinetic schemes can help explain the biophysical properties of receptor gating. nih.gov While detailed kinetic models exist for the activation of AMPA receptors by agonists and their modulation by allosteric compounds mdpi.comresearchgate.net, specific kinetic models or gating simulations that incorporate the dual antagonistic and potentiating effects of AMOA have not been detailed in the surveyed research. Developing such a model would be essential to fully elucidate the molecular mechanism behind AMOA's unique pharmacological profile at AMPA receptors.
Computational and Structural Approaches to Amoa Receptor Interactions
Molecular Docking and Ligand Binding Site Analysis
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. researchgate.netjneuropsychiatry.org This technique is instrumental in identifying potential binding sites and elucidating the key amino acid residues involved in the interaction. While specific docking studies exclusively on AMOA are not extensively detailed in publicly available literature, insights can be drawn from studies on structurally related isoxazole (B147169) compounds and other AMPA receptor modulators. mdpi.commdpi.com
Docking studies on various ligands targeting the AMPA receptor, particularly the GluA2 subunit, have revealed several potential binding pockets. jneuropsychiatry.orgmdpi.com For allosteric modulators, a common binding site is located at the interface between two subunits of the receptor's ligand-binding domain (LBD) dimer. mdpi.comdntb.gov.ua This site is distinct from the glutamate (B1630785) binding site and allows modulators to influence receptor activity without directly competing with the endogenous agonist. dntb.gov.ua
It is hypothesized that AMOA, with its isoxazole core, interacts with this allosteric site. The carboxymethoxy and amino acid moieties of AMOA are predicted to form specific hydrogen bonds and electrostatic interactions with residues within this pocket. The specific interactions would depend on the conformational state of the receptor. For instance, studies on other modulators have highlighted the importance of interactions with specific residues that can either stabilize or destabilize the LBD dimer interface, thereby potentiating or inhibiting the receptor's response to glutamate. mdpi.com The dual action of AMOA, acting as an inhibitor at low AMPA concentrations and a potentiator at high concentrations, suggests a complex binding mode that may be dependent on the initial conformational state of the receptor. mdpi.com
Table 1: Potential Interacting Residues in the AMPA Receptor Allosteric Binding Site for Isoxazole-Based Modulators
| Interacting Residue (GluA2) | Type of Interaction | Potential Role in Modulation |
| Proline | Hydrophobic Interaction | Stabilizing the ligand within the binding pocket. |
| Serine | Hydrogen Bond | Orienting the ligand and contributing to binding affinity. |
| Threonine | Hydrogen Bond | Key interaction point for polar moieties of the ligand. |
| Leucine | Hydrophobic Interaction | Forming a hydrophobic pocket for non-polar parts of the ligand. |
| Tyrosine | π-stacking/Hydrogen Bond | Interaction with aromatic rings and polar groups. |
This table is a generalized representation based on docking studies of various modulators at the AMPA receptor and provides a hypothetical framework for AMOA's interaction.
Conformational Changes and Receptor States Induced by AMOA Binding
AMPA receptors are highly dynamic proteins that cycle through several conformational states to perform their function: a resting (closed) state, an active (open) state, and a desensitized (agonist-bound but closed) state. nih.gov The binding of ligands, including agonists and modulators like AMOA, influences the equilibrium between these states.
The binding of the primary agonist, glutamate, to the LBD induces a "clamshell-like" closure of this domain, which is the primary trigger for channel opening. nih.gov The extent of this cleft closure often correlates with the efficacy of the agonist. nih.gov Allosteric modulators, such as AMOA, are thought to exert their effects by influencing the stability of the LBD dimer interface.
Given AMOA's dual functionality, its binding likely induces distinct conformational changes depending on the receptor's initial state:
Inhibition (at low AMPA concentrations): When the receptor is predominantly in the resting state, AMOA might bind in a way that stabilizes an open-cleft conformation of the LBD or prevents the conformational changes necessary for channel opening, even when a few AMPA molecules bind. This would antagonize the effect of low concentrations of the agonist.
Potentiation (at high AMPA concentrations): In the presence of saturating concentrations of AMPA, the receptor is actively cycling between open and desensitized states. In this scenario, AMOA may bind to and stabilize the active conformation, possibly by strengthening the LBD dimer interface, thereby reducing the rate of desensitization and prolonging the channel's open time. mdpi.com This would lead to a potentiation of the current.
The transition between these states involves significant structural rearrangements, not only in the LBD but also in the amino-terminal domain (ATD) and the transmembrane domain (TMD) that forms the ion channel pore. dntb.gov.ua
Advanced Computational Modeling for Receptor-Ligand Dynamics
To capture the dynamic nature of AMOA's interaction with the AMPA receptor, more advanced computational techniques like molecular dynamics (MD) simulations are employed. nih.gov MD simulations model the movement of atoms over time, providing a detailed view of the conformational landscape of the receptor and how it is altered by ligand binding. jneuropsychiatry.orgnih.gov
MD simulations can be used to:
Simulate the entire binding process: Observing how AMOA approaches and settles into its binding site, revealing the energetic favorability of different binding poses.
Analyze conformational ensembles: Instead of a single static picture, MD provides a collection of structures representing the different shapes the receptor-ligand complex can adopt. This is crucial for understanding the different functional states.
Calculate binding free energies: Methods like free energy perturbation (FEP) can provide a quantitative measure of binding affinity, which can be correlated with experimental data.
Explore the mechanism of allosteric modulation: Simulations can show how the binding of AMOA at a distal site can propagate conformational changes to the LBD and the ion channel gate. nih.gov
Recent studies on other AMPA receptor modulators using long-timescale MD simulations have successfully captured the transitions between active and desensitized states at an atomic level. nih.gov These simulations have identified key linker regions and inter-domain interactions that are critical for these functional transitions. nih.gov Applying similar enhanced sampling simulation techniques to the AMOA-AMPA receptor complex would be invaluable for elucidating the precise atomic-level details of its unique dual modulatory action.
Table 2: Computational Techniques for Studying AMOA-Receptor Dynamics
| Technique | Application for AMOA-Receptor Studies | Insights Gained |
| Molecular Docking | Predict the binding pose of AMOA in the AMPA receptor's allosteric site. | Identification of key interacting residues and initial binding hypothesis. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the AMOA-receptor complex over time. | Understanding of conformational changes, stability of binding, and allosteric communication pathways. |
| Enhanced Sampling MD (e.g., GaMD, Metadynamics) | Explore rare conformational transitions between receptor states (resting, active, desensitized). | Elucidation of the mechanism behind AMOA's dual antagonistic/agonistic effects. |
| Free Energy Perturbation (FEP) | Calculate the relative binding affinities of AMOA and its analogs. | Quantitative structure-activity relationship (QSAR) to guide the design of new modulators. |
These computational approaches, when integrated with experimental data from electrophysiology and structural biology, provide a powerful platform for a comprehensive understanding of how AMOA interacts with and modulates non-NMDA glutamate receptors.
Amoa As a Pharmacological Tool in Neuroscience Research
Application in Probing AMPA Receptor Function and Plasticity
AMOA has been instrumental in elucidating the multifaceted functions of AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system. nih.govdovepress.com Research utilizing AMOA has revealed its complex interactions with AMPA receptors. In studies using Xenopus oocytes injected with mouse brain mRNA, AMOA displayed a dual effect on AMPA receptors. It was found to inhibit currents elicited by low concentrations of AMPA, while potentiating currents at high AMPA concentrations. This suggests a nuanced modulatory role that is dependent on the level of receptor activation.
The antagonistic properties of AMOA at AMPA receptors have been further characterized in studies investigating neurotransmitter release. For instance, in rat brain synaptosomes, AMOA has been shown to inhibit the AMPA-induced release of specific neurotransmitters. This inhibitory action underscores its utility in isolating and studying the physiological roles of AMPA receptors in different neuronal circuits. The regulation of AMPA receptor function is a key mechanism underlying synaptic plasticity, and tools like AMOA are crucial for understanding these processes. frontiersin.orgwikipedia.org
Utility in Differentiating Between AMPA and Kainate Receptor Contributions
A significant challenge in neuroscience research has been to distinguish the individual contributions of AMPA and kainate receptors to synaptic events, due to their similar structures and the fact that some agonists can activate both receptor types. escholarship.org AMOA has proven to be a valuable tool in this context due to its differential effects on these two non-NMDA receptor subtypes.
Pharmacological studies have demonstrated that AMOA can act as an antagonist at both AMPA and kainate receptors, but its potency and the nature of its effects can differ. For example, in Xenopus oocytes, AMOA produced a nearly parallel rightward shift in the dose-response curve for kainate-induced currents, indicative of competitive antagonism. This is in contrast to its more complex, concentration-dependent effects on AMPA receptors. This differential pharmacology allows researchers to design experiments that can help to functionally separate the contributions of AMPA and kainate receptors to synaptic transmission and plasticity. The ability of AMOA and other selective antagonists to discriminate between AMPA-preferring receptor subtypes highlights its importance in dissecting the heterogeneity of glutamate (B1630785) receptors.
Research on Synaptic Transmission Regulation
The regulation of synaptic transmission is fundamental to all brain functions, and ionotropic glutamate receptors are key players in this process. nih.gov AMOA has been employed in research aimed at understanding how AMPA and kainate receptors modulate the strength of synaptic connections. By selectively blocking these receptors, AMOA allows for the investigation of their role in both basal synaptic transmission and in the dynamic changes that underlie synaptic plasticity.
Studies on presynaptic AMPA/kainate receptors have utilized AMOA to explore their function in regulating neurotransmitter release. Research has shown that AMOA can inhibit the release of neurotransmitters such as serotonin (B10506) and acetylcholine (B1216132) that is mediated by the activation of AMPA receptors. These findings indicate that presynaptic AMPA receptors are a target for AMOA and play a significant role in modulating synaptic transmission. The ability of drugs and toxins to alter synaptic transmission by either enhancing or inhibiting the action of neurotransmitters is a core concept in neuropharmacology, and AMOA serves as a prime example of an inhibitory tool. frontiersin.org
Table 1: Inhibitory Effects of AMOA on AMPA-Mediated Neurotransmitter Release
This table summarizes the observed effects of AMOA on the release of various neurotransmitters induced by the AMPA receptor agonist, AMPA, in rat brain synaptosomes.
| Neurotransmitter | Brain Region | Effect of AMOA on AMPA-induced Release |
|---|---|---|
| Serotonin | Hippocampus | Inhibition |
| Acetylcholine | Cortex | Inhibition |
| Noradrenaline | Hippocampus | No Inhibition |
| Dopamine | Striatum | No Inhibition |
Investigations into Synaptic Plasticity Mechanisms (e.g., Long-Term Potentiation, Long-Term Depression) in vitro and in vivo
Long-term potentiation (LTP) and long-term depression (LTD) are enduring changes in synaptic strength that are widely considered to be the cellular mechanisms underlying learning and memory. nih.govwikipedia.org The trafficking and phosphorylation state of AMPA receptors are central to the expression of both LTP and LTD. nih.govfrontiersin.org While direct studies detailing the use of AMOA in LTP and LTD experiments were not prevalent in the reviewed literature, its role as an AMPA receptor antagonist allows for informed inferences about its potential effects on these forms of synaptic plasticity.
LTP induction is often associated with an increase in the number and function of synaptic AMPA receptors. frontiersin.orgfrontiersin.org Given that AMOA can antagonize AMPA receptors, it is expected to block the expression of LTP that is dependent on these receptors. Similarly, certain forms of LTD are associated with the removal of AMPA receptors from the synapse through endocytosis. nih.govnih.gov By blocking AMPA receptor function, AMOA could be used to investigate the contribution of these receptors to the induction and expression phases of LTD. For instance, in the cerebellum, LTD at parallel fiber-Purkinje cell synapses involves the endocytosis of AMPA receptors. nih.gov The use of an antagonist like AMOA in such a system would help to clarify the necessity of AMPA receptor activation for this process.
Methodological Frameworks in Amoa Research
Receptor Binding Assays for Ligand-Receptor Affinity Determination
Receptor binding assays are fundamental in vitro techniques used to quantify the interaction between a ligand (such as an agonist or antagonist) and its receptor. These assays are crucial for determining the affinity, or binding strength, of a compound for the AMPA receptor, providing key pharmacological insights.
The most common method is the radioligand binding assay, which utilizes a radioactively labeled compound, known as a radioligand, that binds specifically to the receptor. youtube.com A widely used radioligand for AMPA receptors is (S)-[3H]AMPA, the tritiated active isomer of AMPA. nih.gov The principle of this assay involves incubating membranes from brain tissue or cells expressing the receptor with the radioligand. youtube.comnih.gov In a competitive binding assay, a constant concentration of the radioligand competes with varying concentrations of an unlabeled test compound for binding to the receptor. youtube.com By measuring the amount of radioactivity bound to the membranes at different concentrations of the test compound, one can determine the compound's affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.gov
Research findings indicate that AMPA receptors can exist in different affinity states. Radioligand binding studies have shown that brain receptors are predominantly of a low-affinity type, whereas recombinantly expressed receptors often exhibit high affinity. nih.gov The affinity of agonists can be enhanced by chaotropic ions, such as potassium thiocyanate (B1210189) (KSCN), which is often included in binding assays to improve the signal-to-background ratio. nih.govnih.govnih.gov For instance, in the presence of 100 mM KSCN, the specific binding of 10 nM (S)-[3H]AMPA to rat brain synaptic membranes increased from 33% to 74% of the total binding. nih.gov
Studies on stably expressed homomeric AMPA receptors have revealed differences in ligand affinity among subunits. For example, Scatchard analysis showed high-affinity binding for GluR1 and GluR3 receptors (KD values of 33 and 52 nM, respectively), while GluR2 receptors displayed both high- and low-affinity components. nih.gov
Table 1: Inhibitory Potency of Various Compounds on (S)-[3H]AMPA Binding
| Compound | Rank Order of Potency | Receptor Type |
|---|---|---|
| NBQX | 1 | Native (Rat Brain) |
| (S)-AMPA | 2 | Native (Rat Brain) |
| Quisqualate | 3 | Native (Rat Brain) |
| CNQX | 4 | Native (Rat Brain) |
| L-Glutamate | 5 | Native (Rat Brain) |
| Domoate | 6 | Native (Rat Brain) |
| Kainate | 7 | Native (Rat Brain) |
| (R)-AMPA | 8 | Native (Rat Brain) |
This table illustrates the rank order of potency for various non-NMDA receptor agonists and antagonists in inhibiting the binding of (S)-[3H]AMPA to rat brain synaptic membranes, as determined by radioligand binding assays. Data sourced from Neuropharmacology, 1995. nih.gov
In vitro Electrophysiological Techniques on Native and Recombinant Receptors
In vitro electrophysiology provides a direct functional measure of AMPA receptor activity by recording the ion flow through the channel pore in response to agonist binding. These techniques are indispensable for characterizing the receptor's gating kinetics, ion permeability, and modulation by various compounds and auxiliary proteins.
The patch-clamp technique is the cornerstone of these investigations, allowing high-resolution recording of ionic currents from a single cell ("whole-cell" configuration) or even a single ion channel ("cell-attached" or "excised patch" configurations). nih.govspringernature.comtaylorfrancis.comcriver.com In the whole-cell voltage-clamp mode, the cell's membrane potential is held constant, enabling the measurement of macroscopic currents generated by the population of AMPA receptors on the cell surface. nih.govyoutube.com This method is used to study properties like activation, deactivation, and desensitization of the receptors. nih.gov
These techniques can be applied to both native receptors in neurons from primary cultures or acute brain slices and recombinant receptors expressed heterologously in cell lines like Human Embryonic Kidney 293 (HEK293) cells or in Xenopus oocytes. springernature.comnih.govnih.gov Studying native receptors provides insights into their behavior in a physiological environment, while recombinant systems allow for precise control over the subunit composition of the receptor, facilitating the study of how specific subunits (e.g., GluA1-4) and their splice variants (flip/flop) determine the receptor's functional properties. nih.govnih.gov
Research has shown that the subunit composition profoundly affects the electrophysiological properties of AMPA receptors. For instance, the presence of the edited GluR2 subunit renders the channel impermeable to calcium ions. cam.ac.uk Furthermore, auxiliary proteins known as Transmembrane AMPA Receptor Regulatory Proteins (TARPs) have been shown to significantly modulate receptor function. Co-expression of TARPs (like γ2, γ3, γ4, and γ8) with AMPA receptor subunits alters agonist-induced currents, desensitization, and agonist efficacies. nih.gov
Table 2: Single-Channel Conductance of Recombinant AMPA Receptors
| Receptor Composition | Agonist | Main Conductance Level (pS) | Other Conductance Levels (pS) |
|---|---|---|---|
| Homomeric GluR4 | AMPA | 27 | 8, 18 |
| GluR2/GluR4 | AMPA | 9 | 5 |
This table presents data from single-channel patch-clamp recordings of recombinant AMPA receptors expressed in HEK293 cells, illustrating how subunit composition affects channel conductance. Data sourced from The Journal of Neuroscience, 1996. nih.gov
Genetic and Molecular Biology Techniques for Receptor Subunit Expression
The functional and pharmacological diversity of AMPA receptors stems from the assembly of four core subunits (GluA1, GluA2, GluA3, GluA4), which are encoded by the genes GRIA1-4. nih.govyoutube.com Genetic and molecular biology techniques are essential for expressing these subunits in controlled environments to dissect the properties of specific receptor combinations.
Recombinant protein expression systems are widely used to produce AMPA receptors for functional and structural studies. thermofisher.com These systems involve introducing the complementary DNA (cDNA) that codes for a specific AMPA receptor subunit into a host cell. nih.govnih.gov Common expression systems include:
Mammalian Cell Lines: Human Embryonic Kidney (HEK293) and Chinese Hamster Ovary (CHO) cells are frequently used because they can perform human-like post-translational modifications, such as glycosylation, which are important for proper protein folding and function. thermofisher.comfuturefields.io These cells are highly transfectable, making them suitable for both transient and stable expression of receptor subunits. nih.govfuturefields.io
Insect Cells: Systems like the baculovirus expression vector system in Sf9 or Hi-5 insect cells are capable of producing high yields of complex proteins and performing many necessary post-translational modifications. futurefields.io
Yeast: Yeast expression systems, such as Pichia pastoris, are cost-effective and well-suited for large-scale production of recombinant proteins. thermofisher.com
These expression systems have been critical in demonstrating that native AMPA receptors are typically hetero-oligomeric assemblies. nih.gov While recombinant systems are powerful, they may not fully replicate the complex environment of a neuron, where a wide array of auxiliary proteins co-assemble with the core subunits to modulate receptor function. biorxiv.org
Molecular biology techniques also allow for the creation of genetically modified receptors. By fusing fluorescent proteins like Green Fluorescent Protein (GFP) to AMPA receptor subunits, researchers can visualize the receptors in living cells. nih.govnih.gov Similarly, introducing specific tags, such as the biotin (B1667282) acceptor peptide (AP) tag, allows for precise labeling and manipulation of endogenous receptors. biorxiv.org Site-directed mutagenesis is another powerful tool used to alter specific amino acids in the receptor sequence to investigate their role in ligand binding, channel gating, or ion permeation.
Advanced Microscopy and Imaging for Receptor Localization and Dynamics
Understanding the precise location and movement of AMPA receptors is key to understanding synaptic function and plasticity. While conventional light microscopy is limited by the diffraction of light, the advent of super-resolution microscopy has enabled the visualization of receptors at the nanoscale, revealing their organization within synapses. elifesciences.orgnih.govfrontiersin.org
Several super-resolution techniques are applied to AMPA receptor research:
STORM (Stochastic Optical Reconstruction Microscopy): This technique, along with related methods like dSTORM and PALM, allows for the localization of individual fluorescent molecules with high precision, revealing that AMPA receptors are often clustered in nanodomains within the postsynaptic density. biorxiv.orgnih.govfrontiersin.org
STED (Stimulated Emission Depletion) Microscopy: STED achieves sub-diffraction resolution by selectively de-exciting fluorophores in the outer region of the focal spot, and has been used to confirm the existence of synaptic AMPA receptor nanodomains. frontiersin.org
uPAINT (universal Point Accumulation for Imaging in Nanoscale Topography): This single-molecule tracking method allows for the real-time monitoring of individual receptor movements on the cell surface by labeling them with fluorescent probes. biorxiv.orgnih.gov
These imaging techniques have shown that AMPA receptors are not static but are highly dynamic. Single-particle tracking (SPT) studies, often using quantum dots or organic dyes as labels, have revealed that receptors exhibit lateral diffusion in the neuronal membrane. nih.govnih.govresearchgate.net Receptors can move between extrasynaptic and synaptic sites, and their mobility can change during synaptic plasticity. biorxiv.orgresearchgate.net For example, during long-term potentiation (LTP), AMPA receptors can become trapped and immobilized at the synapse. researchgate.net
These advanced imaging methods have fundamentally shifted our understanding of the synapse, revealing a highly organized and dynamic landscape of receptor distribution. They have shown that within a single synapse, AMPA receptors are concentrated in a few clusters of about 70 nm, which are themselves dynamic and can colocalize with scaffolding proteins like PSD95. h1.co
Table 3: Comparison of Advanced Microscopy Techniques for AMPA Receptor Imaging
| Technique | Principle | Application in AMPA Receptor Research |
|---|---|---|
| STORM/dSTORM/PALM | Stochastic activation and localization of single molecules | Mapping the nanoscale organization of receptors into synaptic nanodomains. biorxiv.orgnih.gov |
| STED | Spatial restriction of fluorescence emission | Visualizing receptor clusters within the postsynaptic density. frontiersin.org |
| Single-Particle Tracking (SPT) / uPAINT | Tracking the movement of individual labeled receptors over time | Studying lateral diffusion, synaptic trapping, and mobility changes during plasticity. biorxiv.orgnih.govresearchgate.net |
| TIRF Microscopy | Imaging fluorescence only in a thin layer near the coverslip | Visualizing individual receptor insertion (exocytosis) events at the plasma membrane. nih.gov |
| Two-Photon Laser Scanning Microscopy (TPLSM) | Excitation with two lower-energy photons for deep tissue imaging | High-resolution imaging of receptor trafficking and synaptic plasticity in live animals. nih.gov |
Emerging Research Directions and Unanswered Questions
Further Elucidation of AMOA's Complex Allosteric Mechanisms
Positive allosteric modulators (PAMs) offer a nuanced approach to enhancing receptor function without directly activating them, thereby preserving the temporal and spatial dynamics of natural glutamatergic signaling. mdpi.com For kainate receptors, PAMs typically bind at the interface between two ligand-binding domain (LBD) subunits, a site distinct from the glutamate-binding pocket. nih.govnih.gov This interaction stabilizes the LBD dimer interface, interfering with the receptor's desensitization process and prolonging the ion channel opening in response to glutamate (B1630785). mdpi.comnih.gov
Recent structural studies, including X-ray crystallography, have been instrumental in identifying the binding sites for benzothiadiazine-based modulators on the GluK1 subunit. nih.gov These studies revealed two potential modulator-binding sites at the dimer interface, providing a structural basis for their potentiation effects. nih.gov However, the precise conformational changes induced by these modulators and how they translate into altered channel gating kinetics remain areas of active investigation. Unanswered questions include how different classes of PAMs uniquely alter the energy landscape of receptor activation and desensitization, and the role of specific amino acid residues at the allosteric site in determining modulator affinity and efficacy.
Comprehensive Characterization of AMOA's Effects Across Diverse Kainate Receptor Subtypes
The kainate receptor family is composed of five different subunits (GluK1-5) that can assemble into various homomeric and heteromeric channel configurations. wikipedia.org This diversity gives rise to receptors with distinct pharmacological and biophysical properties, and their differential expression throughout the brain contributes to their varied physiological roles. nih.gov A critical challenge and an area of intense research is to understand how allosteric modulators differentially affect these various receptor subtypes.
For instance, the benzothiadiazine derivative BPAM344 has been shown to potentiate glutamate-evoked currents to vastly different degrees depending on the KAR subunit composition. Studies on recombinant receptors have demonstrated a significantly stronger potentiation for GluK3a (59-fold) compared to GluK2a (15-fold) and GluK1b (5-fold). nih.gov This highlights a clear subunit-selectivity that is yet to be fully understood at the molecular level. Characterizing these differences is crucial, as subtype-selective modulation could lead to more targeted therapeutic interventions with fewer off-target effects. Future research will need to systematically evaluate existing and novel modulators across the full spectrum of KAR subunit combinations, including heteromeric receptors like GluK2/K5, which are thought to be prevalent in vivo. mcgill.ca
| Compound | Kainate Receptor Subtype | Effect | Potency (EC50) | Fold Potentiation |
|---|---|---|---|---|
| BPAM344 | GluK1b | Potentiation | - | 5-fold nih.gov |
| BPAM344 | GluK2a | Potentiation | 75.4 µM biorxiv.org | 15-fold nih.gov |
| BPAM344 | GluK3a | Potentiation | 639 µM biorxiv.org | 59-fold nih.gov |
| BPAM521 | GluK2a | Potentiation | 159 µM nih.gov | 12-fold nih.gov |
Development of Highly Selective AMOA Analogs with Specific Kinetic Profiles
The development of novel chemical entities with high selectivity for specific kainate receptor subtypes is a major goal in the field. This involves extensive structure-activity relationship (SAR) studies, where systematic modifications are made to a parent compound to optimize its pharmacological properties. nih.govnih.gov The aim is not only to achieve selectivity but also to fine-tune the kinetic profile of the modulation—for example, altering the rates of deactivation and desensitization to produce specific physiological outcomes.
Research has focused on creating analogs of existing ligands through bioisosteric replacements and other chemical modifications. unisi.itnih.gov By analyzing how these structural changes affect binding affinity and functional activity at different receptor subtypes (e.g., GluK1 vs. GluK3), researchers can build a comprehensive understanding of the chemical requirements for selective interaction. unisi.itnih.gov The ultimate objective is to design novel molecules that can, for example, selectively enhance the function of presynaptic GluK1-containing receptors involved in pain pathways without affecting postsynaptic GluK2-containing receptors crucial for synaptic transmission in the hippocampus. unisi.it This level of precision is essential for developing next-generation therapeutics.
Integration of Multiscale Computational and Experimental Approaches for Deeper Understanding
Advancements in understanding ligand-receptor interactions are increasingly reliant on the synergy between experimental techniques and computational modeling. ipn.mx Molecular dynamics (MD) simulations, for example, serve as a "computational microscope," providing insights into the dynamic nature of these interactions at an atomic level—a resolution that is often difficult to achieve with experimental methods alone. ipn.mxresearchgate.net
These computational approaches can predict how a ligand will bind to a receptor, rank the binding affinities of different analogs, and reveal how a ligand's presence influences the conformational state of the receptor's ligand-binding domain (e.g., whether it remains closed, characteristic of an agonist, or opens, indicative of an antagonist). nih.govipn.mx When combined with experimental data from X-ray crystallography, which provides static snapshots of the receptor structure, and electrophysiological recordings, which measure the functional output of the receptor, a much more complete picture emerges. nih.govnih.gov This integrated, multiscale approach is indispensable for rational drug design, allowing researchers to predict the functional consequences of molecular interactions and guide the synthesis of new, more effective, and selective modulators. ipn.mx
Q & A
What are the primary methodological considerations when designing experiments to evaluate the efficacy of AMOA as a non-NMDA glutamate receptor antagonist?
Level: Basic
Answer:
Experimental design must include:
- Control groups : Use saline or vehicle solutions to isolate antagonist-specific effects .
- Dose-response curves : Test multiple AMOA concentrations to establish potency (e.g., IC50) and selectivity over NMDA receptors. Include competitive antagonists like CNQX for validation .
- Behavioral assays : For in vivo studies, standardize motor activity metrics (e.g., locomotion frequency, immobility time) using tools like open-field tests to minimize subjective bias .
- Replication : Perform triplicate measurements in vitro and use cohort-based replication in vivo to ensure reproducibility .
How can researchers resolve contradictions in data regarding the anti-inflammatory effects of NMDA versus non-NMDA antagonists in pain models?
Level: Advanced
Answer:
Contradictions often arise from methodological variability. Strategies include:
- Standardized pain models : Use consistent inflammatory agents (e.g., formalin) and quantify pain response thresholds across studies .
- Pharmacological controls : Co-administer selective NMDA (e.g., memantine) and non-NMDA (e.g., AMOA) antagonists to isolate receptor-specific contributions .
- Data normalization : Express results as percentage inhibition relative to baseline activity to enable cross-study comparisons .
- Meta-analysis : Aggregate data from studies using similar protocols to identify trends obscured by small sample sizes .
What statistical approaches are recommended for analyzing dose-response relationships in studies involving AMOA and other non-NMDA antagonists?
Level: Basic
Answer:
- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values .
- Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .
- Error propagation : Report uncertainties in potency metrics using confidence intervals derived from bootstrap resampling .
- Comparative statistics : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare AMOA’s efficacy against other antagonists .
What molecular techniques are critical for distinguishing between NMDA and non-NMDA receptor contributions in synaptic plasticity studies?
Level: Advanced
Answer:
- Electrophysiology : Employ voltage-clamp recordings with Mg²+-free solutions to isolate NMDA currents, and use AMOA to block non-NMDA receptors .
- Receptor-binding assays : Use radiolabeled ligands (e.g., [³H]AMPA) to quantify non-NMDA receptor density in the presence of AMOA .
- Genetic knockout models : Compare synaptic currents in wild-type vs. GluA2-deficient mice to confirm AMOA’s target specificity .
- Calcium imaging : Monitor intracellular Ca²+ flux to differentiate NMDA-mediated (Ca²+-permeable) and non-NMDA-mediated (Ca²+-impermeable) signaling .
How should raw data from electrophysiological studies on glutamate receptors be presented to meet academic publishing standards?
Level: Basic
Answer:
- Processed data : Include representative traces, summary graphs (mean ± SEM), and statistical significance markers (e.g., asterisks) in the main text .
- Raw data : Deposit large datasets (e.g., continuous voltage recordings) in supplementary materials or public repositories (e.g., Zenodo) .
- Metadata : Document experimental conditions (e.g., temperature, solution pH) and equipment calibration details .
- Reproducibility : Provide step-by-step protocols for data acquisition and analysis in the methods section .
What strategies can address overlapping pharmacological profiles when testing novel non-NMDA antagonists like AMOA?
Level: Advanced
Answer:
- High-throughput screening : Use automated patch-clamp systems to test AMOA against a panel of receptor subtypes (e.g., AMPA, kainate) .
- Structural modeling : Perform molecular docking simulations to predict AMOA’s binding affinity for non-NMDA receptors vs. off-target sites .
- Cross-validation : Combine electrophysiology (functional assays) with Western blotting (protein expression data) to confirm target engagement .
- Selectivity panels : Test AMOA against orphan GPCRs and ion channels to rule out nonspecific interactions .
What ethical and reproducibility standards are required for in vivo studies involving glutamate receptor antagonists?
Level: Basic
Answer:
- Animal welfare : Adhere to ARRIVE guidelines for reporting humane endpoints and minimizing distress .
- Blinding : Randomize treatment groups and conceal drug identities from experimenters to reduce bias .
- Data transparency : Share raw data and analysis code via platforms like Figshare or GitHub .
- Regulatory compliance : Follow FDA Good Laboratory Practice (GLP) standards for data integrity and audit trails .
How does the interaction between serotonergic and glutamatergic systems influence experimental outcomes in studies of non-NMDA receptor function?
Level: Advanced
Answer:
- Pharmacological isolation : Pre-treat subjects with 5-HT2A antagonists (e.g., ketanserin) to block serotonin-mediated glutamate release .
- Microdialysis : Measure extracellular glutamate levels in the prefrontal cortex before and after AMOA administration to quantify crosstalk .
- Behavioral paradigms : Use fear conditioning assays to dissociate NMDA-dependent (long-term memory) and non-NMDA-dependent (acute sensory processing) effects .
- Computational modeling : Simulate network-level interactions to predict how serotonergic modulation alters non-NMDA receptor dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
